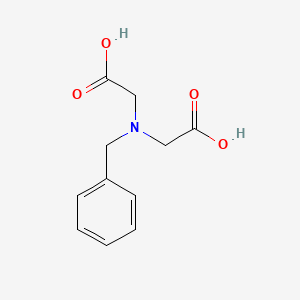

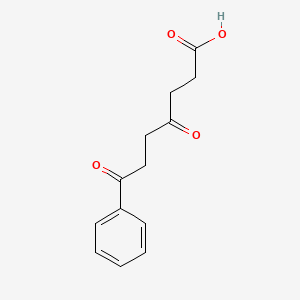

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives employs versatile methodologies, including one-pot and multi-component reactions. A practical synthesis approach for related benzodiazepine derivatives highlights regioselective functionalization and demonstrates the adaptability of these methods for creating dipeptidomimetics (Lauffer & Mullican, 2002). Additionally, stereocontrolled synthesis techniques have been developed to yield chiral benzodiazepine scaffolds, further expanding the chemical versatility of this class (Herrero et al., 2003).

Molecular Structure Analysis

The molecular structure of benzodiazepines, including the subject compound, often features complex ring systems that influence their physical and chemical properties. Crystallography studies provide detailed insights into the conformation and stereochemistry of benzodiazepine derivatives, revealing distorted ring conformations stabilized by hydrogen bonding (Kumaradhas et al., 2007).

Chemical Reactions and Properties

Benzodiazepine derivatives undergo a variety of chemical reactions, including N-alkylation, ring-opening cyclization, and condensation, to produce a wide range of functionalized molecules. Novel synthetic methods have been developed, highlighting the chemical reactivity and potential for generating diverse benzodiazepine-based structures (Shaabani et al., 2009; Wang et al., 2008).

Applications De Recherche Scientifique

-

Scientific Field: Biochemistry

- Application : The compound has been used in the resolution of a key Lotrafiban intermediate .

- Method of Application : The resolution was catalyzed by Candida antarctica lipase B (Novozyme 435) in six ionic liquids .

- Results or Outcomes : The specific results of this study are not detailed in the source, but the process likely resulted in the successful resolution of the Lotrafiban intermediate .

-

Scientific Field: Medicinal Chemistry

- Application : This compound has been used in the synthesis of novel heteroaryl-fused 7,8,9,10-tetrahydro-6H-azepino .

- Method of Application : Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems .

- Results or Outcomes : The outcomes of these reactions are typically new compounds that have potential pharmaceutical applications .

-

Scientific Field: Oncology

- Application : The compound has been used in the synthesis of antitumor agents .

- Method of Application : The specific methods of application can vary depending on the final product being synthesized .

- Results or Outcomes : Compared with the control drug, compound IVi possessed more potent inhibitory activity against breast cancer cell T47D .

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQEBMKCDEDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908915 |

Source

|

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

CAS RN |

104310-02-3 |

Source

|

| Record name | 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-3-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104310023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)

![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)